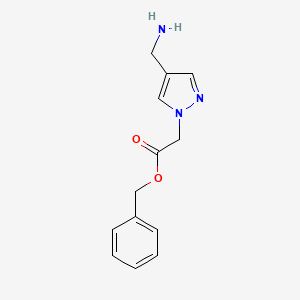
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester is a synthetic organic compound known for its structural complexity and potential applications in various scientific fields. Its unique chemical structure, which includes a naphthalene core with multiple functional groups, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves several steps:
Formation of the naphthalene core: Starting from a naphthalene derivative, the core structure is built up through a series of substitution and addition reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like iodomethane and a base such as potassium carbonate.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride and a catalyst like pyridine.
Esterification: The final step involves esterifying the carboxylic acid group with tert-butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, large-scale synthesis would involve optimization of reaction conditions for efficiency and yield, including:
Use of continuous flow reactors for better control of reaction parameters.
Purification steps such as recrystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can reduce esters to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents to the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorination using chlorine gas and a Lewis acid catalyst like iron(III) chloride.
Major Products Formed from These Reactions
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols, aldehydes, and potentially hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Its derivatives can act as ligands in catalytic processes.
Biology
Drug Development: Potential use in the design of new pharmaceuticals due to its structural features that mimic certain biological molecules.
Medicine
Diagnostic Tools: Could be developed as part of imaging agents or biomarkers.
Industry
Material Science: Used in the creation of polymers and advanced materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's biological activity is mediated through interactions with specific enzymes or receptors, often involving:
Binding to active sites: Inhibition or activation of enzymatic activity.
Pathway modulation: Altering signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 5,7-dimethoxy-, 1,1-dimethylethyl ester
4-Hydroxy-2-naphthoic acid, 5,7-dimethoxy-, 1,1-dimethylethyl ester
Highlights of Uniqueness
Functional Groups: The presence of both acetyl and methoxy groups on the naphthalene ring sets it apart from similar compounds.
Reactivity: Unique reaction profiles due to the specific arrangement of functional groups.
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl 4-acetyloxy-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O6/c1-11(20)24-16-9-13(18(21)25-19(2,3)4)7-12-8-14(22-5)10-15(23-6)17(12)16/h7-10H,1-6H3 |
InChI Key |
DBTMHQHRDKOCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=C1)C(=O)OC(C)(C)C)C=C(C=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


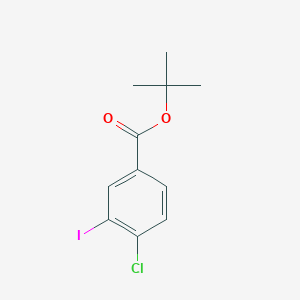

![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)

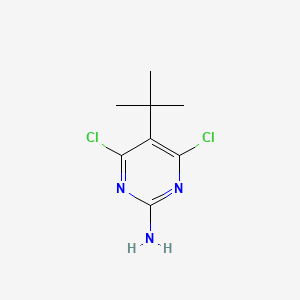

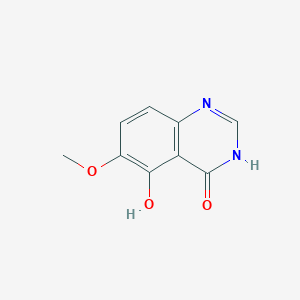
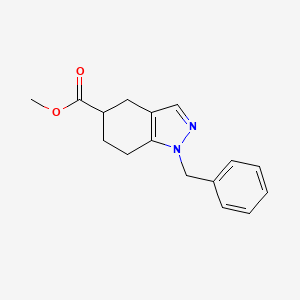
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)

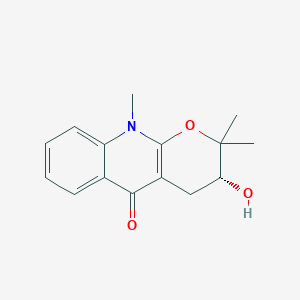
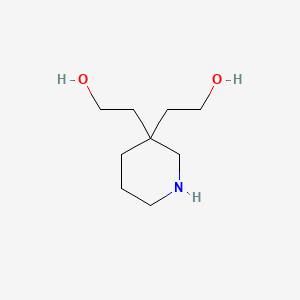
![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)
